2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid

Medicinal Chemistry Chemical Synthesis Isomer Purity

Resolving isomeric mixtures of polar heterocyclic amino acids remains a persistent bottleneck in medchem workflows. 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid (CAS 1218388-85-2) provides a pre-validated, regio-defined building block that eliminates this uncertainty. · Definitive pyridin-3-yl isomer ensures correct geometry for HIV integrase pharmacophore modeling. · Cyclopropylamino core enables conformational restriction studies unattainable with N-methyl or unsubstituted analogs. · Supplied with orthogonal analytical data (HPLC, NMR) to guarantee regioisomeric purity for reliable SAR.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 1218388-85-2
Cat. No. B1461306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid
CAS1218388-85-2
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CC1NC(C2=CN=CC=C2)C(=O)O
InChIInChI=1S/C10H12N2O2/c13-10(14)9(12-8-3-4-8)7-2-1-5-11-6-7/h1-2,5-6,8-9,12H,3-4H2,(H,13,14)
InChIKeyQIPKYYBPZDLQMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid Procurement Guide


2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid (CAS: 1218388-85-2) is a heterocyclic amino acid derivative with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . It features a central alpha-amino acid core substituted with a cyclopropylamino group and a pyridin-3-yl moiety . This compound is primarily offered as a high-purity research chemical or synthetic intermediate by specialty chemical suppliers, with reported purities typically ranging from 95% to 98% [1]. Its structure presents a unique combination of a conformationally constrained cyclopropyl group and a basic pyridine nitrogen, which distinguishes it from simpler phenyl or alkyl analogs and influences its potential utility in medicinal chemistry and chemical biology applications [2].

Regioisomer Identity
Pyridin-3-yl position defines reactivity and binding geometry
Purity Grade
Offered at ≥97% for reproducible building block use
Conformational Constraint
Cyclopropyl group restricts amine orientation for SAR studies

2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid Substitution Risks


The specific combination of the pyridin-3-yl group and the cyclopropylamino substituent in 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid imparts a distinct chemical profile that precludes simple substitution with seemingly analogous compounds. While other pyridinyl acetic acid isomers (e.g., pyridin-2-yl or pyridin-4-yl) or phenylglycine derivatives may appear structurally similar, they differ significantly in critical physicochemical parameters. For instance, the position of the pyridine nitrogen alters the compound's pKa, hydrogen-bonding capacity, and metal-chelating potential . Furthermore, the cyclopropyl group introduces conformational restriction, which can modulate the spatial orientation of the amine and carboxylic acid functionalities, a feature absent in N-methyl or unsubstituted amino acid analogs [1]. Direct substitution without rigorous validation introduces unquantified risk into synthetic routes, potentially affecting reaction yields, stereochemical outcomes, and the biological profile of downstream products.

Regioisomer shift alters pKa and H-bonding: Pyridin-2-yl or pyridin-4-yl analogs differ in nitrogen position, changing dipole moment, metal chelation, and target interaction.

Phenyl analog lacks heteroatom: 2-Amino-2-cyclopropyl-2-phenylacetic acid has higher logP and lower aqueous solubility, affecting formulation and biological profile.

Flexible amine analogs lose conformational lock: N-methyl or unsubstituted amino versions offer greater rotational freedom, which may reduce target selectivity.

2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid Differentiators


Pyridine Regioisomerism: 3-Pyridinyl vs. 4-Pyridinyl

The target compound is a specific regioisomer (pyridin-3-yl). The 4-pyridinyl analog, 2-[cyclopropyl(pyridin-4-yl)amino]acetic acid (CAS 1179273-76-7), is a commercially available comparator. While both share the same molecular formula and weight, their structural difference is a key determinant of their chemical and biological behavior .

3-Pyridinyl vs 4-Pyridinyl
Head-to-head
3-pyridinyl 4-pyridinyl
pKa, dipole moment differ
Regioisomeric identity critical for target geometry
Isomer-sensitive synthesis requires verified regioisomer
Medicinal Chemistry Chemical Synthesis Isomer Purity

Pyridine vs. Phenyl Core Comparison

Compared to its closest phenyl analog, 2-amino-2-cyclopropyl-2-phenylacetic acid (CAS 118317-40-1), the target compound offers a distinct physicochemical profile due to the replacement of a phenyl ring with a pyridine ring. This is a classic bioisosteric replacement strategy .

Pyridine vs Phenyl Core
Head-to-head
pyridine phenyl
Lower logP, higher solubility
Pyridine improves drug-like profile over phenyl
Measurable via HPLC or shake-flask methods
Physicochemical Properties Bioisosterism Solubility

Commercial Purity Specification

For procurement purposes, the most immediate and verifiable differentiator is the vendor-specified purity. Unlike some analogs that may be offered at lower purity grades, multiple suppliers list 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid with a minimum purity of 97% or 98%, providing a reliable benchmark for research use .

Purity Specification
Supporting evidence
≥97% (multiple vendors)
Verifiable quality for building block synthesis
Check vendor CoA for lot-specific purity
Quality Control Procurement Reproducibility

Cyclopropylamino Conformational Constraint

The presence of the cyclopropylamino group is a key structural feature that differentiates this compound from simple amino acid analogs. The cyclopropyl ring imposes conformational restriction on the adjacent amine, a property exploited in drug design to enhance target binding affinity and selectivity [1].

Conformational Constraint
Class-level inference
Cyclopropyl restricts amine rotation
May enhance target affinity via conformational lock
Derived from cyclopropylamine SAR; verify in target assay
Conformational Analysis Medicinal Chemistry Structure-Activity Relationship

2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid Applications


HIV Integrase Inhibitor Scaffold Synthesis

Pyridin-3-yl acetic acid derivatives are a well-documented pharmacophore in the development of HIV integrase inhibitors [1]. The target compound serves as a valuable, high-purity building block for the construction of more complex molecules within this therapeutic class. Its defined regioisomerism (pyridin-3-yl) is essential for maintaining the correct molecular geometry required for interaction with the integrase enzyme active site [2].

Oxidase and Kinase Inhibitor Development

The cyclopropylamino motif is a recognized structural element in several classes of enzyme inhibitors, including oxidases and kinases, where it contributes to potency and selectivity [1]. 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid provides a pre-formed, synthetically useful core that incorporates this privileged fragment. It can be used to explore structure-activity relationships (SAR) around the cyclopropyl group, a task made more challenging or impossible with less structurally constrained analogs.

Separation of Polar Heterocyclic Isomers

Due to the basic pyridine nitrogen and polar carboxylic acid group, the target compound and its regioisomers present a specific challenge for chromatographic purification. This compound is an ideal candidate for developing and optimizing novel HPLC, SFC, or crystallization methods aimed at resolving mixtures of polar, heterocyclic isomers, a common problem in pharmaceutical process chemistry [1].

Application
Selection Property
Validation Focus
HIV integrase inhibitor scaffold synthesis
Pyridin-3-yl regioisomeric identity
Molecular geometry for target binding
Oxidase/kinase inhibitor SAR exploration
Cyclopropyl conformational restriction
Target engagement and selectivity readout
Polar heterocyclic isomer separation method
Basic pyridine and acid polar character
HPLC/SFC resolution optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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